Superior Oral Absorption Profile in Antibacterial Lead Compound
In a series of 7-(3-alkylaminoazetidin-1-yl)fluoroquinolones, the compound containing the 3-isopropyl group (WQ-3810) demonstrated a superior oral absorption profile in rats compared to analogs with smaller or larger alkyl groups, while maintaining potent antibacterial activity [1].
| Evidence Dimension | Oral Absorption Rate |
|---|---|
| Target Compound Data | >90% oral absorption in rats (for WQ-3810 derivative containing the 3-isopropylaminoazetidine moiety) at 10 mg/kg |
| Comparator Or Baseline | C2 (ethyl) and C1 (methyl) alkyl derivatives showed lower absorption rates, with absorption increasing based on the number of carbon atoms. C4 (tert-butyl) derivative (10f) showed significantly lower antibacterial activity [1]. |
| Quantified Difference | >90% absorption for the 3-isopropyl derivative vs. lower, carbon-dependent absorption for smaller alkyl groups, and significantly reduced activity for the tert-butyl analog. |
| Conditions | In vivo oral absorption study in rats at a dose of 10 mg/kg [1]. |
Why This Matters
This data demonstrates that the 3-isopropyl group is optimal for balancing high oral bioavailability with potent activity, a critical differentiator for developing an orally administered drug candidate.
- [1] Itoh, K., et al. (2015). Discovery of WQ-3810: Design, synthesis, and evaluation of 7-(3-alkylaminoazetidin-1-yl)fluoro-quinolones as orally active antibacterial agents. European Journal of Medicinal Chemistry, 103, 354-360. View Source
